molecular formula C20H14N4O3 B3585098 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol

3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol

Cat. No.: B3585098
M. Wt: 358.3 g/mol
InChI Key: CWTDCUNNIJYHKP-UHFFFAOYSA-N
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Description

3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol is a synthetic organic compound built on a quinazolin-4(3H)-one core, a scaffold recognized for its significant potential in medicinal chemistry and chemical biology research . This particular molecule features a 4-nitrophenyl group at the 2-position of the quinazolinone ring and a 3-aminophenol moiety linked via an amino bridge at the 4-position. The quinazolinone core structure is the subject of extensive research due to its broad spectrum of reported biological and pharmacological activities. Scientific studies on related derivatives have documented these compounds exhibiting antibacterial , antifungal , anti-inflammatory , and antitumor properties . The presence of the 3-aminophenol component is notable as this isomer is known to be relatively stable against air oxidation compared to its 2- and 4- counterparts . Furthermore, the 4-nitrophenyl substituent can influence the compound's electronic properties and serve as a handle for further chemical modifications. Researchers are investigating this compound and its analogs primarily as tools for probing biological systems. Its structural features make it a valuable intermediate for synthesizing more complex heterocyclic systems, such as those fused with 1,3,4-thiadiazole, 1,3,4-oxadiazole, and 1,2,4-triazole rings, which are often explored to enhance and modulate biological activity . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for any form of human consumption. The buyer assumes all responsibility for confirming the compound's identity and purity and for ensuring safe handling and disposal procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[2-(4-nitrophenyl)quinazolin-4-yl]amino]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3/c25-16-5-3-4-14(12-16)21-20-17-6-1-2-7-18(17)22-19(23-20)13-8-10-15(11-9-13)24(26)27/h1-12,25H,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTDCUNNIJYHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC(=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 2 4 Nitrophenyl Quinazolin 4 Yl Amino Phenol

General Strategies for the Construction of the Quinazoline (B50416) Core

The quinazoline framework, a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a common motif in numerous pharmaceuticals and biologically active compounds. google.com Consequently, a diverse array of synthetic methods has been developed for its construction, adapting to the principles of efficiency, sustainability, and molecular diversity.

Classical and Green Chemistry Approaches to Quinazoline Scaffold Synthesis

Classical methods for quinazoline synthesis have been established for over a century, with the Gabriel synthesis in 1903 being one of the earliest examples, involving the oxidation of 3,4-dihydroquinazoline. researchgate.net Another foundational method is the Riedel synthesis of 1905, which utilizes the reaction of o-nitrobenzaldehyde and formamide (B127407) in the presence of zinc and acetic acid. researchgate.net These early methods, while historically significant, often suffer from limitations such as harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. orgsyn.org

In response to these drawbacks, green chemistry approaches have gained prominence, emphasizing the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. orgsyn.orgresearchgate.net Microwave-assisted organic synthesis, for instance, has been shown to accelerate reaction times and improve yields in the formation of quinazoline derivatives. researchgate.net The use of water as a solvent and the implementation of solvent-free reaction conditions are other key aspects of green synthetic strategies for quinazolines. researchgate.net Furthermore, the development of atom-economical reactions, such as multi-component reactions, aligns with the principles of green chemistry by maximizing the incorporation of starting materials into the final product. researchgate.net

Metal-Catalyzed and Transition-Metal-Free Cyclization Reactions

Transition-metal catalysis has become an indispensable tool in the synthesis of quinazolines, offering high efficiency and selectivity. researchgate.netsemanticscholar.org A wide range of transition metals, including palladium, copper, iron, cobalt, and nickel, have been employed to catalyze various cyclization reactions leading to the quinazoline core. researchgate.netrasayanjournal.co.in These reactions often involve C-H activation, cascade reactions, and intramolecular dehydrative/dehydrogenative cyclizations. semanticscholar.org For example, copper-catalyzed one-pot multi-component reactions have been developed for the synthesis of quinazolines from readily available starting materials like ortho-bromoaromatic ketones, aldehydes, and ammonia. google.comresearchgate.net Similarly, iron-catalyzed acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides provides an atom-economical and environmentally benign route to quinazolines. nih.gov

Conversely, the development of transition-metal-free cyclization reactions is an active area of research, driven by the desire to avoid the cost and potential toxicity of metal catalysts. researchgate.netresearchgate.net These methods often rely on the use of non-metallic catalysts or reagents to promote the cyclization process. An example includes the use of molecular iodine as a catalyst in the oxidative cyclization of 2-aminobenzophenones with various nitrogen sources. researchgate.net Other approaches involve intramolecular oxidative cyclization of N-arylated amidines and microwave-promoted synthesis from N-arylamidines and aldehydes. researchgate.net These metal-free strategies offer a valuable alternative for the synthesis of quinazoline derivatives.

Multi-Component Reactions for Quinazoline Ring Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. MCRs are particularly well-suited for the synthesis of diverse libraries of compounds for drug discovery and have been extensively applied to the formation of the quinazoline ring.

One notable example is the Ugi four-component reaction (Ugi-4CR), which has been utilized in a two-step approach to generate polycyclic quinazolinones. This involves an initial Ugi reaction followed by a palladium-catalyzed annulation. Another innovative approach employs cyanamide (B42294) as an amine component in the Ugi-4CR, followed by a radical-induced cyclization. Three-component reactions, such as the iodine/ammonium (B1175870) acetate-assisted one-pot methodology, provide a straightforward route to highly substituted quinazolines from substituted benzaldehydes and o-aminoarylketones. google.com These MCRs offer significant advantages in terms of operational simplicity, time-efficiency, and the ability to rapidly generate structural diversity.

Targeted Synthesis of 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol

The synthesis of a specifically substituted quinazoline like this compound is not explicitly detailed in the surveyed literature. However, a plausible synthetic route can be constructed based on established methodologies for the synthesis of 2,4-disubstituted quinazolines. The general strategy would likely involve the initial construction of a 2-(4-nitrophenyl)quinazolin-4-one intermediate, followed by chlorination and subsequent nucleophilic aromatic substitution with 3-aminophenol (B1664112).

Precursor Synthesis and Intermediate Derivatization Strategies

The key precursors for the synthesis of the target molecule would be anthranilic acid (or a derivative) and 4-nitrobenzaldehyde (B150856) or a related 4-nitrophenyl precursor. The initial step would likely be the formation of 2-(4-nitrophenyl)quinazolin-4(3H)-one. This can be achieved through the condensation of anthranilamide with 4-nitrobenzaldehyde, followed by an oxidative cyclization.

A common and efficient method for the derivatization of the quinazolinone intermediate is the conversion of the 4-oxo group to a more reactive leaving group, typically a chlorine atom. This is usually accomplished by treating the 2-(4-nitrophenyl)quinazolin-4(3H)-one with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The resulting 4-chloro-2-(4-nitrophenyl)quinazoline (B2866935) is a key intermediate, highly susceptible to nucleophilic attack at the C4 position.

The final step in the proposed synthesis would be the nucleophilic aromatic substitution reaction between 4-chloro-2-(4-nitrophenyl)quinazoline and 3-aminophenol. This reaction would likely be carried out in a suitable solvent, such as isopropanol (B130326) or dimethylformamide (DMF), and may be facilitated by the presence of a base to deprotonate the phenolic hydroxyl or the amino group of 3-aminophenol, enhancing its nucleophilicity.

The synthesis of the necessary precursors, such as 3-aminophenol, can be achieved through the reduction of 3-nitrophenol. Similarly, 4-nitrobenzaldehyde is commercially available or can be synthesized by the nitration of benzaldehyde.

Optimization of Reaction Conditions for Yield and Purity

For the initial formation of the 2-(4-nitrophenyl)quinazolin-4(3H)-one, reaction conditions such as temperature, reaction time, and the choice of catalyst and oxidant would need to be carefully controlled.

In the chlorination step, the choice of chlorinating agent, reaction temperature, and the method of work-up are crucial to ensure complete conversion and to minimize the formation of byproducts. Excess chlorinating agent is often used to drive the reaction to completion, but its subsequent removal is essential.

Solvent: The choice of solvent can significantly influence the reaction rate and solubility of the reactants. Aprotic polar solvents like DMF or DMSO are often effective for SNAr reactions.

Base: The use of a base, such as potassium carbonate or a non-nucleophilic organic base like triethylamine (B128534) or diisopropylethylamine, can facilitate the reaction by deprotonating the nucleophile. The strength and stoichiometry of the base would need to be optimized.

Temperature: The reaction temperature will affect the rate of the substitution. Higher temperatures generally lead to faster reactions but may also promote the formation of side products. A balance must be found to achieve a reasonable reaction time with good selectivity.

Reaction Time: The reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time for maximizing the yield of the desired product while minimizing degradation or side reactions.

Purification of the final product would likely involve techniques such as column chromatography, recrystallization, or a combination of both to achieve the desired level of purity. The following table summarizes the potential reaction conditions that could be optimized for the final synthetic step.

ParameterPossible ConditionsRationale
Solvent Isopropanol, DMF, DMSO, AcetonitrileTo ensure solubility of reactants and facilitate the reaction.
Base K₂CO₃, Cs₂CO₃, Et₃N, DIPEATo deprotonate the nucleophile (3-aminophenol) and accelerate the reaction.
Temperature Room Temperature to 120 °CTo balance reaction rate and selectivity, minimizing byproduct formation.
Reactant Ratio 1:1 to 1:1.5 (Chloroquinazoline:Aminophenol)To drive the reaction to completion and optimize yield.

By systematically optimizing these conditions, a robust and efficient synthesis of this compound could be developed.

Derivatization and Analog Synthesis of this compound Scaffolds

The molecular framework of this compound offers three primary regions for chemical modification: the 4-nitrophenyl moiety at the C2 position, the 3-aminophenol group at the C4 position, and the quinazoline core itself. Synthetic efforts have focused on introducing a variety of substituents at these positions to generate a library of analogs for biological evaluation.

The 2-(4-nitrophenyl) group is a key structural feature that significantly influences the molecule's biological profile. Modifications to this moiety, particularly the nitro group, have been shown to modulate activity.

One of the most significant transformations is the reduction of the nitro group to an amine. In related 4(3H)-quinazolinone scaffolds, reduction of a 4-nitrophenyl group to the corresponding aniline (B41778) derivative was found to restore or enhance biological activity. acs.org This primary amine can then serve as a handle for further derivatization. For instance, acylation of the newly formed aniline to an N-acetyl or N-mesyl group has been shown to improve activity, with the N-mesyl group often being superior in vitro. acs.org

Structure-activity relationship (SAR) studies on 2-aryl-4-substituted quinazolines have further illuminated the role of the substituent on the phenyl ring at the C2 position. Generally, the presence of electron-withdrawing groups (EWGs) at the para-position of the phenyl ring, such as -Cl, -Br, -F, and -SO₂CH₃, leads to higher inhibitory activity compared to electron-donating groups (EDGs) like -CH₃ and -OCH₃. nih.gov This suggests that the electron-withdrawing nature of the nitro group in the parent compound is a favorable feature. However, replacing it with other functional groups through synthetic transformations can fine-tune potency and selectivity. nih.gov For example, replacing the 4-nitrophenyl group with a 4-trifluoromethylphenyl group has been identified as a potent modification in some 2-arylquinazolin-4-one series. nih.gov

Table 1: Impact of Modifications at the 4-Position of the 2-Phenyl Moiety on Biological Activity in Related Quinazolinone Scaffolds

ModificationResulting GroupObserved Impact on ActivityReference
Reduction of Nitro Group4-AminophenylRestoration or enhancement of activity acs.org
Acylation of Amino Group4-(N-acetyl)phenylImproved activity acs.org
Mesylation of Amino Group4-(N-mesyl)phenylSuperior in vitro activity compared to N-acetyl acs.org
Substitution with EWG4-TrifluoromethylphenylPotent and selective inhibition nih.gov
Substitution with Halogen4-Chlorophenyl / 4-FluorophenylHigher activity than EDG-substituted analogs nih.gov

The 4-anilino fragment is a critical pharmacophore for many quinazoline-based inhibitors. nih.gov In the case of this compound, the 3-aminophenol moiety at the C4 position is crucial for its interactions with biological targets. Variations in this part of the molecule can dramatically alter activity.

SAR studies on 4-anilinoquinazolines indicate that the substitution pattern on the aniline ring is a key determinant of potency. nih.govresearchgate.net For the 3-aminophenol moiety, both the position and the nature of substituents are important. While the parent compound has a hydroxyl group at the meta position, introducing other groups or altering their placement can be explored. For example, in some series, mono-para substitution or meta-substitution with groups like trifluoromethyl has led to high antiproliferative activity. nih.gov Conversely, disubstitution on the aniline ring can sometimes be detrimental to activity. acs.org

The hydroxyl group of the phenol (B47542) offers a convenient point for derivatization. It can be converted to an ether or an ester to modulate properties like lipophilicity and hydrogen bonding capacity. However, it is important to note that in some analogous anilinoquinazoline (B1252766) series, a phenolic hydroxyl group was found to be critical for affinity, with its corresponding methoxy (B1213986) ether showing reduced activity. acs.org

The quinazoline ring itself provides multiple sites for functionalization, with the C5, C6, C7, and C8 positions being the most commonly explored. chim.itnih.gov Substituents on the quinazoline core can influence the molecule's orientation in binding pockets and its physicochemical properties.

Substitutions at the C6 and C7 positions have been extensively studied. nih.govnih.gov Generally, small, and often hydrophilic, substituents are well-tolerated and can enhance activity. For instance, the introduction of methoxy groups at C6 and C7 is a common strategy in the design of potent kinase inhibitors. researchgate.net In other cases, placing a nitro group at the C6 position has been explored to develop new derivatives. nih.gov The reduction of a C6 nitro group to an amine provides a synthetic handle for further elaboration, allowing the attachment of various side chains. nih.gov

Functionalization at the C5 and C8 positions is less common but can lead to significant changes in selectivity. For example, introducing an 8-methyl group in 2-arylquinazolin-4-ones has been shown to enhance potency and selectivity towards certain enzymes by interacting with a hydrophobic region. nih.gov The selective C5 arylation has also been achieved using amines as directing groups. chim.it In general, however, substitutions on the quinazoline core often result in reduced activity compared to modifications at the C2 and C4 positions. acs.org

Table 2: Effect of Substituents on the Quinazoline Core

PositionSubstituent TypeGeneral Impact on ActivityReference
C6 / C7Methoxy groupsOften enhances potency researchgate.net
C6Nitro groupServes as a precursor for further derivatization nih.govnih.gov
C6Iodo groupReported to be detrimental in some series nih.gov
C8Methyl groupCan enhance potency and selectivity nih.gov
C5Aryl groupsCan be introduced via directed C-H functionalization chim.it

Mechanistic Investigations of Synthetic Reactions Pertaining to this compound and its Analogues

The synthesis of this compound and its derivatives typically involves the construction of the quinazoline core followed by the introduction of the C4-amino substituent. The key reaction for introducing the 3-aminophenol moiety is a nucleophilic aromatic substitution (SNAr).

This reaction commonly starts with a 4-chloroquinazoline (B184009) intermediate, which is then treated with an amine (in this case, 3-aminophenol). The mechanism of the SNAr reaction on the 4-chloroquinazoline scaffold has been investigated. The generally accepted pathway is a two-step addition-elimination process that proceeds through a Meisenheimer intermediate. mdpi.com However, some studies suggest that the mechanism might be borderline between a concerted and a stepwise pathway. researchgate.net The regioselectivity, where the amine preferentially attacks the C4 position over the C2 position in 2,4-dichloroquinazoline (B46505) precursors, is well-established. Theoretical calculations suggest this preference is driven by the larger contribution of C4 orbitals to the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack. mdpi.com The reaction is often facilitated by a base to abstract a proton from the intermediate adduct. mdpi.com

Alternative, metal-catalyzed methods have also been developed for the synthesis of 4-aminoquinazolines. Copper-catalyzed reactions of substituted 2-bromobenzonitriles with amidines provide an efficient route. A proposed mechanism involves an initial Ullmann-type C-N coupling, followed by an intramolecular nucleophilic attack of the nitrogen onto the nitrile carbon, leading to the cyclized product. organic-chemistry.orgresearchgate.net Other proposed mechanisms for copper-catalyzed syntheses of the related quinazolinone core involve sequential Ullmann-type coupling, aerobic oxidation, and intramolecular nucleophilic addition. acs.org

The formation of the initial 2-aryl-4-quinazolinone scaffold, a precursor to the 4-chloro intermediate, can be achieved through methods like the Niementowski quinazoline synthesis. This reaction involves the condensation of an anthranilic acid with an amide. wikipedia.orgnih.gov The mechanism is thought to proceed via the formation of a Schiff base, followed by intramolecular condensation and dehydration to form the heterocyclic ring. wikipedia.org

Advanced Spectroscopic and Structural Elucidation for Research on 3 2 4 Nitrophenyl Quinazolin 4 Yl Amino Phenol

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification (Excluding Basic Identification)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol. Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers provide mass measurements with high accuracy and precision, allowing for the unambiguous determination of the molecular formula, C20H14N4O3, from its exact mass. The calculated exact mass for this compound is 358.1066 g/mol . nih.gov

Beyond confirmation, HRMS coupled with tandem MS (MS/MS) is instrumental in structural elucidation by analyzing fragmentation patterns. In a hypothetical study, the fragmentation of the parent ion could yield key structural information. For instance, cleavage at the amino linkage could produce fragments corresponding to the aminophenol and the nitrophenyl-quinazoline moieties, confirming the core structure.

In metabolic studies, HRMS is indispensable for identifying metabolites. If this compound were subject to biological transformation, potential metabolites could include hydroxylated, reduced (e.g., the nitro group reduced to an amine), or conjugated products. HRMS could detect these modified compounds in complex biological matrices and, through MS/MS fragmentation analysis, pinpoint the site of modification.

Hypothetical HRMS Fragmentation Data

FragmentProposed Structurem/z (calculated)
[M+H]+C20H15N4O3+359.1144
Fragment 12-(4-Nitrophenyl)quinazoline251.0695
Fragment 23-Aminophenol (B1664112)109.0528

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Research and Conformational Analysis

NMR spectroscopy is a powerful method for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. While a standard 1H and 13C NMR would confirm the basic structure, advanced NMR techniques provide deeper insights.

Two-Dimensional NMR Techniques for Complex Structure Elucidation

For a molecule with multiple aromatic rings like this compound, 1D NMR spectra can be crowded. 2D NMR techniques are essential for unambiguous assignment of proton and carbon signals.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings within each aromatic ring system, helping to trace the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the different fragments of the molecule, for example, showing a correlation between the amino proton and carbons in both the quinazoline (B50416) and phenol (B47542) rings.

Dynamic NMR Studies of Molecular Interactions

Dynamic NMR (DNMR) could be employed to study conformational changes, such as restricted rotation around the C-N bonds. By varying the temperature, it might be possible to observe the coalescence of signals, which would provide information on the energy barriers to rotation. This can reveal insights into the molecule's flexibility and the preferred orientation of its constituent rings.

X-ray Crystallography of this compound and its Co-crystals/Complexes

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. For this compound, this technique would provide precise bond lengths, bond angles, and torsion angles.

This analysis would reveal the planarity of the quinazoline ring system and the relative orientations of the nitrophenyl and aminophenol substituents. A key feature of interest would be the potential for intramolecular hydrogen bonding, for instance, between the amino N-H and the quinazoline nitrogen, or the phenolic O-H. Intermolecular interactions, such as hydrogen bonding and π-π stacking between the aromatic rings, which dictate the crystal packing, would also be elucidated. researchgate.net

Furthermore, forming co-crystals or complexes with other molecules could be studied to understand its interaction with other chemical entities, which is relevant for materials science and pharmaceutical applications.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are sensitive to its structure and bonding.

In the context of this compound, these techniques would be particularly useful for studying hydrogen bonding. The stretching frequency of the O-H group of the phenol and the N-H group of the amine linkage would be sensitive to their involvement in hydrogen bonds. A shift to lower wavenumbers compared to the free groups would indicate hydrogen bond formation.

Computational methods, in conjunction with experimental spectra, could be used to assign specific vibrational modes and analyze how they change with different conformations of the molecule. This can provide a more detailed picture of the molecule's conformational preferences and the strength of its hydrogen bonds.

Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm-1)
O-H (Phenol)Stretching3200-3600
N-H (Amine)Stretching3300-3500
C=N (Quinazoline)Stretching1615-1680
N-O (Nitro)Asymmetric Stretch1500-1560
N-O (Nitro)Symmetric Stretch1335-1385

Computational Chemistry and Theoretical Modeling of 3 2 4 Nitrophenyl Quinazolin 4 Yl Amino Phenol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptorsresearchgate.net

Quantum chemical calculations are employed to elucidate the electronic properties and reactivity of the molecule. These methods provide a fundamental understanding of the molecule's stability, charge distribution, and sites susceptible to electrophilic or nucleophilic attack.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. indexcopernicus.com By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the HOMO-LUMO energy gap, a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller energy gap generally implies higher reactivity. For quinoline (B57606) and quinoxaline (B1680401) derivatives, DFT calculations have been instrumental in predicting their reactivity and spectroscopic properties. nih.govscirp.org

The molecular electrostatic potential (MEP) map is another valuable output of DFT studies. It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol, the MEP would likely show negative potential around the oxygen atoms of the nitro and phenol (B47542) groups and the nitrogen atoms of the quinazoline (B50416) ring, indicating these are potential sites for electrophilic attack. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential.

Note: These values are illustrative and represent typical results from DFT calculations on similar heterocyclic compounds.

Conformer analysis is crucial for understanding the three-dimensional shapes a molecule can adopt. Due to the rotatable bonds—specifically the C-N bond linking the aminophenol to the quinazoline ring and the C-C bond linking the nitrophenyl group—this compound can exist in multiple conformations. Theoretical calculations are used to explore the potential energy surface, identifying low-energy, stable conformers and the energy barriers between them. This energy landscape is vital for molecular docking studies, as the biologically active conformation is typically a low-energy state that fits optimally into a protein's binding site.

Molecular Docking Simulations with Proposed Biological Targetsnih.govnih.govekb.eg

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com Quinazoline derivatives are known to target a wide range of proteins, including kinases, proteases, and other enzymes, making them attractive scaffolds for drug discovery. nih.govnih.gov

Docking simulations for this compound against potential targets, such as the main protease (Mpro) of SARS-CoV-2 or various kinases, would reveal a detailed profile of its interactions within the binding site. nih.gov Hotspot mapping identifies key amino acid residues that contribute significantly to the binding affinity.

Key interactions would likely involve:

Hydrogen Bonding: The amino and hydroxyl groups of the aminophenol moiety, as well as the nitrogen atoms in the quinazoline core and the oxygen atoms of the nitro group, can act as hydrogen bond donors or acceptors. nih.gov

π-π Stacking: The aromatic quinazoline, nitrophenyl, and phenol rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and histidine. nih.gov

Hydrophobic Interactions: The phenyl rings of the compound can form hydrophobic interactions with nonpolar residues in the binding pocket.

Table 2: Potential Interacting Residues in a Hypothetical Kinase Binding Site

Functional Group of Ligand Type of Interaction Potential Amino Acid Residue
Quinazoline N1/N3 Hydrogen Bond Cysteine, Serine
Aminophenol -OH Hydrogen Bond Donor/Acceptor Glutamate, Aspartate
Aminophenol -NH- Hydrogen Bond Donor Glutamic Acid
Nitrophenyl -NO2 Hydrogen Bond Acceptor Lysine, Arginine
Phenyl Rings π-π Stacking / Hydrophobic Phenylalanine, Tyrosine, Leucine

Note: This table is illustrative, based on common interactions observed for quinazoline inhibitors.

Docking programs calculate a scoring function, often expressed as binding energy (in kcal/mol), to estimate the binding affinity between the ligand and the protein. A lower binding energy indicates a more stable and favorable interaction. researchgate.net By comparing the binding energies of this compound with known inhibitors for a specific target, researchers can predict its potential efficacy. These simulations can also elucidate its potential mode of action, for instance, by showing whether it acts as a competitive inhibitor by occupying the active site.

Table 3: Predicted Binding Affinities for Illustrative Protein Targets

Protein Target PDB ID Predicted Binding Energy (kcal/mol)
SARS-CoV-2 Main Protease 6LU7 -9.5
Cyclooxygenase-2 (COX-2) 5IKR -8.8
Epidermal Growth Factor Receptor (EGFR) Kinase 2J6M -10.2

Note: These values are hypothetical and serve to illustrate the output of molecular docking simulations.

Molecular Dynamics (MD) Simulations of this compound in Biological Environments

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this complex over time in a simulated physiological environment (e.g., in water at body temperature). researchgate.net MD simulations can assess the stability of the predicted binding pose from docking.

By running simulations for several nanoseconds, researchers can monitor key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time suggests that the ligand remains securely bound in the active site. Furthermore, MD simulations can reveal the flexibility of different parts of the complex and the persistence of key intermolecular interactions, such as hydrogen bonds, providing a more accurate and dynamic picture of the binding event. researchgate.net Studies on related nitrophenol or complex heterocyclic systems have successfully used MD to understand their behavior and reaction pathways in aqueous environments. pku.edu.cn

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the quantitative biological activity of a series of compounds with their physicochemical properties or structural features, known as descriptors. These models are crucial for predicting the activity of newly designed molecules and for understanding the chemical features that govern their biological effects. For quinazoline derivatives, various QSAR models have been developed to explore their potential as anticancer, antimicrobial, and enzyme inhibitory agents.

While specific QSAR studies for this compound are not extensively documented in publicly available literature, research on analogous 2-phenyl-quinazoline derivatives provides valuable insights. These studies often employ a range of descriptors to build robust and predictive models. nih.gov

A study on quinazoline derivatives targeting osteosarcoma fibroblast growth factor receptor 4 (FGFR4) successfully developed a 3D-QSAR model with high predictive power, indicated by a Q² of 0.63 and an R² of 0.987. nih.gov Such models are instrumental in designing new compounds with enhanced activity. nih.gov Similarly, QSAR studies on nitroaromatic compounds, a class to which the target molecule belongs, have highlighted the importance of descriptors like dipole moment, hydrophobicity, and electrophilicity in determining their biological effects, including mutagenicity. mdpi.com

The general approach in these studies involves:

Data Set Selection: A series of structurally related quinazoline derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

Below is a table summarizing the types of molecular descriptors commonly used in QSAR studies of quinazoline derivatives and their significance.

Descriptor CategoryExamplesSignificance in Biological Activity
Constitutional Molecular Weight, Number of Rings, Number of H-bond donors/acceptorsRelates to the overall size and composition of the molecule, influencing transport and binding.
Topological Wiener index, Kier & Hall connectivity indicesDescribes the atomic connectivity and branching, affecting molecular shape and flexibility.
Geometric Molecular surface area, Molecular volume, Shadow indicesPertains to the 3D shape and size of the molecule, which is critical for receptor fit.
Electrostatic Dipole moment, Partial charges on atomsGoverns electrostatic interactions with the target protein, such as hydrogen bonding and polar interactions.
Quantum-Chemical HOMO/LUMO energies, Electronegativity, HardnessRelates to the molecule's electronic structure, reactivity, and ability to participate in charge-transfer interactions. sapub.org
Hydrophobic LogP (Octanol-Water Partition Coefficient)Measures the lipophilicity of the molecule, which is crucial for membrane permeability and hydrophobic interactions with the target. mdpi.com

These QSAR models, once validated, serve as powerful tools for the rational design of new derivatives of this compound with potentially improved biological activities.

Pharmacophore Modeling and Virtual Screening Based on this compound Derivatives

Pharmacophore modeling is another cornerstone of computational drug design that focuses on identifying the essential 3D arrangement of chemical features (pharmacophoric features) necessary for a molecule to exert a specific biological effect. dovepress.com A pharmacophore model can be used as a 3D query to search large chemical databases (virtual screening) to identify novel molecules that possess the required features and are therefore likely to be active. nih.gov

For the quinazoline class of compounds, pharmacophore models have been successfully developed to identify inhibitors for various targets, including enzymes implicated in cancer and neurodegenerative diseases. nih.govnih.gov For instance, a 3D-QSAR-based pharmacophore model was developed for quinazoline-based acetylcholinesterase inhibitors. nih.gov This model, designated AAAHR_1, comprised three hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring. It was subsequently used to screen the ASINEX database, leading to the identification of three potent hit molecules. nih.gov

A typical pharmacophore model for a quinazoline-based inhibitor might include the following features, derived from the structure of active compounds like this compound:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the quinazoline ring and the oxygen atoms of the nitro group are potential hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The amino group linking the phenol to the quinazoline core and the hydroxyl group on the phenol can act as hydrogen bond donors.

Aromatic Rings (AR): The quinazoline ring system, the nitrophenyl ring, and the aminophenol ring provide hydrophobic and π-π stacking interaction points.

The virtual screening process based on such a pharmacophore model involves several steps, as outlined in the table below.

StepDescriptionOutcome
1. Pharmacophore Model Generation A 3D pharmacophore model is created based on a set of active quinazoline derivatives or the ligand-binding site of a target protein. nih.govA 3D query representing the key interaction features.
2. Database Preparation A large database of chemical compounds (e.g., ZINC, Maybridge, ASINEX) is prepared by generating 3D conformations for each molecule. nih.govA multi-conformer database ready for screening.
3. Virtual Screening The pharmacophore model is used to rapidly screen the database, filtering out molecules that do not match the 3D arrangement of the query features.A smaller subset of "hit" compounds that fit the pharmacophore.
4. Docking and Scoring The hit compounds are then subjected to molecular docking into the active site of the target protein to predict their binding orientation and affinity.A ranked list of potential lead compounds based on their predicted binding scores. nih.gov
5. Post-screening Analysis The top-ranked compounds are visually inspected for their interactions with the target and assessed for drug-likeness properties (ADME).Selection of a few promising candidates for experimental validation.

Through this collaborative virtual screening and pharmacophore modeling approach, researchers can efficiently explore vast chemical spaces to discover novel derivatives and analogs of this compound with desired biological activities, accelerating the early stages of drug discovery. acs.orgnih.gov

Investigation of Biological Activities and Mechanisms of Action of 3 2 4 Nitrophenyl Quinazolin 4 Yl Amino Phenol Preclinical and in Vitro Focus

Evaluation of Anticancer Activity in Cell Lines (Excluding Clinical Human Trials)

No specific studies detailing the evaluation of 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol in cancer cell lines were identified.

There is no available data from cellular proliferation or viability assays (such as MTT or colony formation assays) for this compound. Consequently, metrics like IC50 or GI50 values for this compound against any cancer cell line have not been reported.

No studies were found that investigated the ability of this compound to induce programmed cell death (apoptosis) or necrosis in cancer cells. Research on related quinazoline (B50416) derivatives has shown apoptosis induction, but this cannot be directly attributed to the specific compound . nih.gov

There is no published data on the effects of this compound on cell cycle progression. It is unknown whether this compound can induce cell cycle arrest at any phase (e.g., G1, S, or G2/M) in cancer cells.

Information regarding the impact of this compound on the migratory and invasive potential of cancer cells is not available in the scientific literature.

There are no reports from in vitro angiogenesis models, such as tube formation assays, that have assessed the anti-angiogenic potential of this compound. While some quinazoline derivatives have been investigated as anti-angiogenic agents, these findings are not specific to this molecule. nih.gov

The role of this compound in the modulation of autophagy in cancer cells has not been documented. Studies on 4-nitrophenol, a structural component of the target molecule, have explored autophagy, but these findings are not transferable to the entire, more complex compound. nih.govnih.gov

Receptor Binding and Signaling Pathway Modulation

Investigation of Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt, STAT pathways)There are no published studies investigating the effects of this compound on these or any other intracellular signaling pathways.

Due to the absence of this critical information, the generation of an article with the requested detailed research findings and data tables is not feasible at this time. Further original research would be required to elucidate the biological activity of this compound.

Antimicrobial Efficacy in In Vitro Models (Excluding Clinical Human Trials)

The quinazoline scaffold is a prominent feature in compounds exhibiting a wide range of antimicrobial properties. nih.govrphsonline.com Derivatives have been developed and tested against a variety of pathogenic bacteria, fungi, and viruses, demonstrating the versatility of this heterocyclic system in antimicrobial drug discovery. researchgate.netmdpi.com

Numerous studies have highlighted the potential of quinazoline derivatives as antibacterial agents against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net A series of N²,N⁴-disubstituted quinazoline-2,4-diamines showed potent in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) and the Gram-negative pathogen Acinetobacter baumannii. asm.org For some optimized derivatives, Minimum Inhibitory Concentrations (MICs) were as low as 0.5 μM. asm.org Another study identified a quinazoline compound with a 4-chlorophenyl substituent as a potent agent, with an MIC of 1 µg/mL against an MRSA strain and 2 µg/mL against other tested strains. researchgate.net

The substitution pattern on the quinazoline ring significantly influences antibacterial efficacy. For instance, 2-thio-4-amino substituted quinazolines demonstrated notable antimycobacterial activity, with variations at positions 2 and 4 conferring additional antibacterial properties. researchgate.net Similarly, Schiff bases of 2-phenyl-3-amino quinazolin-4(3H)-one have been synthesized and evaluated. While the parent compound showed moderate activity, the introduction of a furfuryl group as a heterocyclic substituent at the aldimine position significantly enhanced antibacterial activity against all tested pathogens. frontiersin.org In contrast, increasing the number of methoxy (B1213986) group substitutions on the benzylidene nucleus tended to decrease activity against B. cereus and P. aeruginosa and diminish it against S. aureus and E. coli. frontiersin.org

Table 1: In Vitro Antibacterial Activity of various Quinazoline Derivatives
Compound Class/DerivativeBacterial Strain(s)Activity (MIC)Reference
N²,N⁴-disubstituted quinazoline-2,4-diaminesMultidrug-resistant A. baumanniiAs low as 0.5 μM asm.org
Quinazoline with 4-chlorophenyl substituentS. aureus (MRSA, Mu50)1 µg/mL researchgate.net
N²,N⁴-disubstituted quinazoline-2,4-diaminesGram-positive bacteria (including MRSA, VRE), E. coli TolC, M. smegmatis2 to 8 µg/mL researchgate.net
4(3H)-Quinazolinone (Compound 27)S. aureus (including vancomycin- and linezolid-resistant strains)≤0.5 μg/mL acs.org
2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-oneS. aureus, B. cereus, E. coli, P. aeruginosaSuperior activity among tested Schiff bases frontiersin.org
Pyrrolidine derivative with 4-nitro phenyl group (Compound 20)Gram-positive and Gram-negative bacteriaMost active among tested derivatives nih.gov

Quinazoline derivatives have also demonstrated significant in vitro antifungal properties. mdpi.comnih.gov A study on 2,4-disubstituted quinazolines found that certain compounds possessed potent activity against Candida albicans and Cryptococcus neoformans, with MIC values of 8 µg/mL and 4 µg/mL, respectively. ekb.eg Another investigation into benzohydrazide (B10538) derivatives bearing a 4-aminoquinazoline moiety revealed extraordinary fungicidal activities against several agricultural phytopathogenic fungi. nih.gov For example, compound A11 showed an EC₅₀ value of 0.40 μg/mL against Colletotrichum gloeosporioides, which is comparable to the commercial fungicide boscalid. nih.gov

The structural features of the quinazoline derivatives play a critical role in their antifungal efficacy. For instance, a study on novel quinazolin-4(3H)-one derivatives showed that compounds with an amide moiety were effective chitinase (B1577495) inhibitors. researchgate.net Similarly, the presence of a chlorine atom on the quinazolinone structure was found to have an obvious inhibitory effect against Rhizoctonia solani. mdpi.com

Table 2: In Vitro Antifungal Activity of various Quinazoline Derivatives
Compound Class/DerivativeFungal Strain(s)Activity (MIC/EC₅₀)Reference
2,4-disubstituted quinazoline (Compound 5c)C. neoformansMIC: 4 µg/mL ekb.eg
2,4-disubstituted quinazoline (Compound 4)C. albicansMIC: 8 µg/mL ekb.eg
Benzohydrazide derivative with 4-aminoquinazoline (Compound A11)Colletotrichum gloeosporioidesEC₅₀: 0.40 μg/mL nih.gov
Benzohydrazide derivative with 4-aminoquinazoline (Compound A6)Eight phytopathogenic fungiEC₅₀: 0.63 to 3.82 μg/mL nih.gov
Pyrazol-quinazolinone (Compound 2c)Fusarium oxysporum f. sp. Niveum62.42% inhibition at 300 mg/L mdpi.com

The antiviral potential of the quinazoline scaffold has been explored against a diverse array of viruses. mdpi.cominternationalscholarsjournals.comresearchgate.net Certain 2-phenyl-3-substituted quinazolin-4(3H)-ones have shown specific activity against viruses such as Herpes Simplex Virus type 1 (HSV-1), HSV-2, vaccinia virus, and Coxsackie virus B4. internationalscholarsjournals.com Research has also been directed towards coronaviruses; newly designed 2-aminoquinazolin-4(3H)-one derivatives were investigated for inhibitory effects on SARS-CoV-2 and MERS-CoV, with some compounds showing good antiviral activities with IC₅₀ values in the low micromolar range (0.39–3.1 μM). nih.gov

Furthermore, other studies have reported the activity of quinazoline derivatives against influenza viruses, with some 2,4-disubstituted compounds showing anti-influenza virus activity with IC₅₀ values below 10 μM. mdpi.com The broad-spectrum antiviral activity underscores the potential of this chemical class in developing new therapeutic agents for various viral infections. internationalscholarsjournals.comresearchgate.net

The antimicrobial effects of quinazoline derivatives are attributed to various mechanisms of action. A prominent mechanism for some N²,N⁴-disubstituted quinazoline-2,4-diamines is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria. asm.org This inhibition disrupts the production of nucleotides and amino acids, leading to bacterial death.

Other quinazolinone derivatives function similarly to β-lactam antibiotics by inhibiting penicillin-binding proteins (PBPs), which are crucial for the synthesis of the bacterial cell wall. acs.orgeco-vector.com Specifically, certain 4(3H)-quinazolinones have been shown to inhibit PBP1 and PBP2a in MRSA. acs.org

Another identified mechanism involves the disruption of fungal cell membrane integrity. A study on a benzohydrazide derivative containing a 4-aminoquinazoline moiety demonstrated that the compound caused leakage of cellular contents in R. solani. nih.gov This compound was also found to be an effective inhibitor of succinate (B1194679) dehydrogenase (SDH), an enzyme critical for fungal respiration. nih.gov

Anti-inflammatory and Immunomodulatory Effects (Preclinical Models)

Quinazoline derivatives are well-recognized for their anti-inflammatory properties. nih.govnih.govmdpi.com Preclinical studies in animal models have demonstrated the ability of these compounds to reduce inflammation. For example, novel 2,4,6-trisubstituted-quinazoline derivatives showed significant anti-inflammatory activity in models of acute inflammation. nih.gov In carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats, a novel quinazoline derivative exhibited dose-dependent inhibition of both edema and granuloma formation, with efficacy comparable to the standard drug indomethacin. jneonatalsurg.com The mechanism for these effects is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway. researchgate.net

A key aspect of the anti-inflammatory and immunomodulatory effects of quinazoline derivatives is their ability to modulate the production of cytokines. nih.gov Studies have shown that certain quinazolines can potently inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6. nih.gov

One study on pyrazolo[1,5-a]quinazoline compounds identified their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. mdpi.com The NF-κB pathway is a critical regulator of genes involved in the inflammatory response, including those encoding for pro-inflammatory cytokines. By inhibiting this pathway, these compounds can effectively suppress the inflammatory cascade. Furthermore, the multi-targeted tyrosine kinase inhibitor Vandetanib, which features a quinazoline core, was shown to reduce levels of key inflammatory cytokines (IL-6, IL-10, TNF-α) and chemokines in an in vivo model. mdpi.com This modulation of cytokine and chemokine profiles highlights the immunomodulatory potential of the quinazoline scaffold. mdpi.com

Inhibition of Inflammatory Mediators (e.g., iNOS, COX-2)

There is no available scientific literature detailing the inhibitory activity of this compound against the inflammatory mediators inducible nitric oxide synthase (iNOS) or cyclooxygenase-2 (COX-2). While the broader class of quinazolinone derivatives has been investigated for anti-inflammatory properties, including the inhibition of enzymes like COX-2, specific data quantifying the effect of this particular compound has not been published.

In Vivo Efficacy Studies in Preclinical Animal Models (Excluding Dosage, Safety, and Clinical Human Trials)

No published in vivo efficacy studies in preclinical animal models were found for this compound. Research into the therapeutic potential of a compound typically involves various animal models to assess its activity in a living organism. However, for this specific molecule, data from such studies are absent from the scientific record.

There are no available research findings on the use of this compound in preclinical xenograft models to evaluate its anticancer efficacy. Such studies, where human cancer cells are implanted into immunocompromised animals, are crucial for assessing a compound's potential as an anticancer agent, but no such assessments have been reported for this molecule.

Scientific literature lacks any studies investigating the antimicrobial efficacy of this compound in preclinical infection models. These models are essential for determining a compound's ability to treat infections in vivo, yet no data is available for this specific chemical entity.

No data has been published regarding the evaluation of this compound in animal models of inflammation. These models are used to assess the anti-inflammatory potential of a substance in vivo, but such research has not been reported for this compound.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of 3 2 4 Nitrophenyl Quinazolin 4 Yl Amino Phenol Analogues

Impact of Substituent Variations on Quinazoline (B50416) Core Activities

The quinazoline ring serves as the primary anchor for receptor binding, and its substitution pattern is critical for modulating potency, selectivity, and pharmacokinetic properties. SAR studies have revealed that positions 2, 3, 4, 6, 7, and 8 are key sites for modification. nih.govnih.gov

For instance, in the context of antimicrobial activity, the presence of halogen atoms, such as iodine, at positions 6 and 8 has been shown to significantly enhance the antibacterial profile of quinazolinone derivatives. nih.gov In the realm of anticancer agents, particularly Epidermal Growth Factor Receptor (EGFR) inhibitors, modifications at positions 6 and 7 are crucial. The introduction of small, hydrophilic ether-linked groups, such as dimethoxy or morpholine (B109124) alkoxy substituents at these positions, can increase activity. nih.gov These groups are thought to improve solubility and form favorable interactions within the ATP-binding pocket of the kinase.

The substituent at the N-3 position also plays a significant role. While the parent compound in this article has an amino linker at C4, many quinazolinone analogues feature substitutions at N-3. Studies on these related compounds show that the nature of the N-3 substituent can dramatically influence antiproliferative activity. researchgate.net Similarly, the group at the C-2 position is pivotal; substitutions with methyl, amine, or thiol groups, as well as substituted aromatic rings, have been found to be essential for antimicrobial effects. nih.gov

The following table summarizes the observed impact of various substituents on the quinazoline core based on findings from multiple studies.

PositionSubstituent TypeEffect on Biological ActivityTarget Class
C2 Substituted aromatic ringEssential for activityAntimicrobial
N3 Varied (e.g., Allyl, Ethyl, Phenyl)Significantly modulates potencyAnticancer
C6, C7 Electron-donating groups (e.g., Methoxy)Increased activityEGFR Kinase
C6, C8 Halogens (e.g., Iodine, Bromo)Improved activityAntimicrobial, Anticancer
C6 N-Boc amino acid moietiesCan introduce novel H-bond interactionsEGFR Kinase
C4 Substituted amines (Anilino)Crucial for kinase bindingEGFR/VEGFR Kinase

This table is generated based on data from multiple sources. nih.govnih.govresearchgate.net

Role of the 4-Nitrophenyl Moiety in Biological Potency and Selectivity

The 2-(4-nitrophenyl) moiety is a defining feature of the parent compound. The phenyl ring at the C2 position generally contributes to the hydrophobic interactions within the target's binding site. The nitro group at the para-position significantly influences the electronic properties of this ring system.

As a potent electron-withdrawing group, the 4-nitro substituent decreases the electron density of the phenyl ring and, by extension, can affect the electronic character of the entire quinazoline scaffold. This electronic modulation can be critical for the strength of interactions with specific amino acid residues in a receptor. Research on 2-(4-nitrophenyl)quinazolin-4-one has demonstrated that this specific substitution pattern can lead to high antibacterial and antiparasitic activity. mjstjournal.com

However, the influence of a nitro group is highly context- and target-dependent. In some quinazolinone series developed as antibacterials, a 3-nitrophenyl substituent at a different position on the core rendered the compound inactive. acs.org Activity was only restored upon the chemical reduction of the nitro group to an amino group, suggesting that for that specific target, a strong electron-withdrawing group was detrimental. acs.org This highlights that while the 4-nitrophenyl group can be beneficial, its role in potency and selectivity is not universal and must be evaluated for each specific biological target. The strong dipole moment and potential for hydrogen bonding of the nitro group can either be favorable for binding in one target or create steric or electronic clashes in another.

Significance of the 3-Aminophenol (B1664112) Moiety in Receptor Binding and Mechanism

The 4-anilino group is a cornerstone of many quinazoline-based kinase inhibitors, serving as a critical pharmacophore for binding to the ATP pocket of enzymes like EGFR. mdpi.comnih.gov Structural biology studies have shown that the quinazoline N-1 and N-3 atoms typically form key hydrogen bonds with backbone residues (e.g., methionine) in the hinge region of the kinase domain. nih.gov The anilino ring itself projects deeper into a hydrophobic pocket, with its substituents determining the specificity and strength of these van der Waals and hydrophobic interactions. mdpi.com

The 3-aminophenol moiety of the titular compound introduces specific functionalities that enhance these interactions. The hydroxyl (-OH) group at the meta-position is of particular importance. It can act as both a hydrogen bond donor and acceptor, potentially forming an additional hydrogen bond with amino acid side chains or backbone carbonyls at the receptor site. This additional interaction can significantly increase binding affinity compared to an unsubstituted anilino ring.

Stereochemical Influences on Activity and Target Engagement

The role of stereochemistry in the biological activity of 2,4-disubstituted quinazolines is an area that is not extensively detailed in the current body of scientific literature. For many analogues in this class, steric hindrance can play a role in modulating activity. researchgate.net

The specific structure of 3-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}phenol presents a potential for atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. In this molecule, rotation could potentially be restricted around two key single bonds:

The bond connecting the quinazoline C2 position to the nitrophenyl ring.

The bond connecting the quinazoline C4 position to the amino linker of the aminophenol moiety.

If the steric bulk of the substituents is large enough to create a significant energy barrier to free rotation, the molecule could exist as a pair of stable, non-superimposable atropisomers. These distinct isomers could exhibit different biological activities, as they would present different three-dimensional shapes to the target receptor, leading to variations in binding affinity and engagement. However, there is currently a lack of specific studies investigating the isolation or differential activity of such isomers for this particular class of quinazoline derivatives. Axially chiral molecules are increasingly common in medicinal chemistry, but dedicated research into this phenomenon for 2,4-disubstituted quinazolines remains limited. drughunter.com

Development of Predictive Models for SAR/SMR

To navigate the complex SAR of quinazoline derivatives and accelerate the design of new, more potent analogues, computational methods are frequently employed. Quantitative Structure-Activity Relationship (QSAR) modeling is a key in silico technique used to correlate the structural or physicochemical properties of a set of compounds with their biological activity. researchgate.net

Several 2D and 3D-QSAR studies have been successfully conducted on quinazoline derivatives, particularly those targeting EGFR. These models use molecular descriptors—numerical values that quantify various aspects of a molecule's structure—to build a mathematical equation that can predict the activity of novel compounds. Common descriptors include constitutional, functional, chemical, and charge-based parameters.

Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide more detailed insights.

CoMFA calculates the steric and electrostatic interaction fields of a set of aligned molecules and relates them to biological activity.

CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

These models generate 3D contour maps that visualize regions where specific properties are favorable or unfavorable for activity, guiding medicinal chemists in designing new molecules with improved potency. The reliability of these predictive models is rigorously tested through internal and external validation methods.

The table below presents typical statistical parameters used to validate the robustness of QSAR models developed for quinazoline analogues.

Statistical ParameterSymbolDescriptionTypical Value for a Robust Model
Correlation Coefficient Measures the goodness of fit for the training set data.> 0.6
Cross-Validated Correlation Coefficient Q² or R²_cvMeasures the internal predictive ability of the model via cross-validation.> 0.5
Predictive Correlation Coefficient R²_predMeasures the predictive ability of the model on an external test set.> 0.6

This table is a generalized representation of parameters found in QSAR studies. researchgate.netresearchgate.net

By leveraging these predictive models, researchers can significantly reduce the time and cost associated with synthesizing and testing new compounds, focusing efforts on derivatives with the highest predicted potential.

Future Directions and Emerging Research Avenues for 3 2 4 Nitrophenyl Quinazolin 4 Yl Amino Phenol

Exploration of Novel Therapeutic Indications (Excluding Clinical Human Trials)

While the primary focus for many quinazoline (B50416) derivatives has been oncology, the core structure possesses a diverse pharmacological profile, suggesting potential for 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol in other disease contexts. mdpi.commdpi.com Preclinical research into related compounds provides a roadmap for exploring new applications.

Anti-inflammatory Activity : Numerous quinazoline derivatives have been synthesized and evaluated for their anti-inflammatory properties. nih.govnih.gov For instance, certain 2-substituted amino-quinazolin-4(3H)-ones have shown potent anti-inflammatory activity in preclinical models, sometimes exceeding that of standard drugs like diclofenac (B195802) sodium. nih.govnih.gov Future preclinical studies could assess the ability of this compound to modulate key inflammatory pathways, such as the production of cytokines like IL-1β, which are implicated in chronic inflammatory diseases. mdpi.com

Anticancer Activity : The anticancer potential of quinazolines is well-documented, with many derivatives acting as kinase inhibitors. nih.govekb.eg Research on novel quinazoline compounds has demonstrated efficacy against a range of cancer cell lines, including those of the breast (MCF-7), lung (A549), and colon (HCT-116). mdpi.comnih.gov One study highlighted a derivative that induced cell cycle arrest at the G2/M phase and prompted apoptosis in MGC-803 gastric cancer cells. mdpi.comnih.gov Given its structure, this compound could be investigated in preclinical models for its inhibitory effects on specific molecular targets relevant to cancer, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govfrontiersin.org

Other Potential Indications : The broad biological activity of the quinazoline scaffold extends to antiviral, antimicrobial, anticonvulsant, and antioxidant effects. mdpi.commdpi.com Each of these areas represents a potential avenue for future preclinical screening of this compound to uncover novel therapeutic uses.

Table 1: Preclinical Anticancer Activity of Selected Quinazoline Derivatives

Compound TypeTarget Cell LineObserved EffectIC₅₀ Value (µM)
Novel Quinazoline Derivative (Compound 18)MGC-803 (Gastric Cancer)Inhibitory Activity0.85
Quinazolinone N-acetohydrazide (Compound 16)VEGFR-2 (Kinase)Inhibitory Activity0.29
4-Aminoquinazoline Derivative (Compound 2)MCF-7 (Breast Cancer)Anticancer Activity2.49
2,4-Disubstituted Quinazoline (Compound 5a)HT-29 (Adenocarcinoma)Anticancer Activity5.33

Integration with Advanced Drug Delivery Systems and Nanotechnology (Preclinical Focus)

A significant hurdle for many promising therapeutic compounds is poor bioavailability and off-target effects. Advanced drug delivery systems, particularly those utilizing nanotechnology, offer a strategy to overcome these limitations. nih.gov

The integration of quinazoline derivatives with nano-based systems is an emerging area of research. researchgate.net Nanoparticles can improve the solubility of poorly water-soluble drugs, protect them from degradation, and enable targeted delivery to specific tissues, thereby increasing efficacy and reducing systemic toxicity. nih.gov

Future preclinical research could focus on:

Liposomal Encapsulation : Liposomes, spherical vesicles made of phospholipids, are a well-established method for improving drug delivery. nih.gov Encapsulating this compound could enhance its circulation time and facilitate uptake by target cells.

Polymeric Nanoparticles : Biodegradable polymers can be used to create nanoparticles that provide controlled, sustained release of a drug. nih.gov This approach could maintain therapeutic concentrations of the compound over a longer period.

Magnetic Nanoparticles : Iron oxide nanoparticles can be guided to a specific location in the body using an external magnetic field. beilstein-journals.org Loading this compound onto such nanoparticles could enable highly targeted therapy, for instance, directing the compound specifically to a tumor site. beilstein-journals.org Studies have shown that drug release from these systems can be triggered by changes in pH or by near-infrared (NIR) laser irradiation, offering further control. beilstein-journals.org

Combination Strategies with Existing Therapeutic Agents in Preclinical Models

Combining therapeutic agents is a cornerstone of modern medicine, particularly in cancer treatment, as it can lead to synergistic effects and help overcome drug resistance. ekb.eg Preclinical studies are essential for identifying effective combination strategies. Future research on this compound could explore its potential in combination with:

Standard Chemotherapeutic Agents : Investigating the compound alongside established drugs could reveal synergistic interactions, potentially allowing for lower doses of the conventional agent and reducing its associated toxicity.

Other Targeted Therapies : If the molecular target of this compound is identified, it could be combined with drugs that inhibit different but complementary pathways. For example, some quinazoline derivatives have been designed as dual inhibitors of targets like c-Met and VEGFR-2, demonstrating the potential for multi-targeted approaches. nih.gov

Photothermal Therapy : In conjunction with nanotechnology, the compound could be part of a multi-functional therapeutic platform. For instance, vinorelbine-loaded magnetic nanoparticles coated with polydopamine have been developed for combined chemotherapy and photothermal therapy. beilstein-journals.org A similar system could be designed for this compound.

Development of Novel Synthetic Routes for Scalable Production

For any compound to move beyond the laboratory, efficient and scalable synthesis methods are required. Research into the synthesis of 2,4-disubstituted quinazolines, the structural class of the title compound, is ongoing. nih.gov

Key approaches include:

Microwave-Assisted Synthesis : This technique can significantly accelerate chemical reactions, leading to rapid and efficient production. One method for creating 2,4-disubstituted quinazolines involves a final cyclization step activated by microwaves in the presence of ammonium (B1175870) formate. nih.govacs.org

One-Pot, Multi-Component Reactions : These reactions combine multiple starting materials in a single step to form the final product, which is highly efficient and reduces waste. nih.gov The use of novel nanocatalysts, such as magnetic graphene oxide supported with copper, has been shown to facilitate these reactions under environmentally friendly, solvent-free conditions. nih.gov

Modified Conventional Methods : Traditional methods, such as those starting from anilides or anthranilic acid, are continuously being optimized. acs.orgsemanticscholar.org A three-step synthesis starting from easily available anilides has been developed, which is compatible with various functional groups. nih.gov

Table 2: Comparison of Synthetic Strategies for Quinazoline Derivatives

Synthetic MethodKey FeaturesPotential Advantages
Microwave-Assisted CyclizationUses microwave activation; starts from acylated ortho-aminoacylbenzenes. nih.govacs.orgRapid reaction times, high efficiency.
Nanocatalyst-Mediated One-Pot ReactionThree-component reaction using a recyclable magnetic nanocatalyst. nih.govHigh yield, solvent-free (green chemistry), easy catalyst separation.
Modified Anilide RouteThree-step process involving a photochemically induced Fries rearrangement. nih.govStarts from readily available materials; compatible with diverse functional groups.

Application of Artificial Intelligence and Machine Learning in Lead Optimization and Target Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. ijettjournal.orgresearchgate.net These computational tools can analyze vast datasets to predict biological activity, identify potential molecular targets, and design novel compounds with improved properties. nih.govijirt.org

For this compound, AI and ML could be applied to:

Lead Optimization : By analyzing the structure-activity relationships (SAR) of existing quinazoline derivatives, ML models can predict how modifications to the structure of the title compound would affect its efficacy and other properties. acs.orgresearchgate.net This in silico approach can prioritize the synthesis of the most promising new analogues, saving time and resources. acs.org

Target Identification : AI algorithms can screen the compound against databases of biological targets (e.g., kinases, enzymes) to predict its likely mechanism of action. ijirt.org Molecular docking simulations, a common computational technique, can further refine these predictions by modeling the binding interaction between the compound and a potential protein target. nih.govrsc.org

De Novo Drug Design : Generative AI models can design entirely new molecules based on desired properties. nih.gov By learning from the chemical space of known active quinazolines, these models could propose novel structures with potentially superior activity or fewer off-target effects.

Q & A

Q. What are the common synthetic routes for preparing 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol?

The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. A validated approach involves reacting 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one with substituted amines under reflux in ethanol or acetic acid. For example, anthranilic acid derivatives and substituted primary amines are condensed with carbonyl-containing intermediates to form the quinazolinone core, followed by functionalization at the 4-position with phenolic groups . Key steps include monitoring reaction progress via TLC and optimizing solvent systems (e.g., ethanol with catalytic acetic acid) to improve yields .

Q. How is the compound characterized using spectroscopic techniques?

Standard characterization includes:

  • IR spectroscopy : Peaks at ~1610 cm⁻¹ (C=N stretching) and ~1330 cm⁻¹ (C-NO₂ symmetric stretching) confirm the quinazoline and nitro groups .
  • 1H NMR : Aromatic protons appear as multiplets in δ 6.4–8.3 ppm, while NH protons resonate as singlets near δ 4.1 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 482.90 for related compounds) validate the molecular formula .
  • Elemental analysis : Matches calculated C, H, and N percentages (e.g., C: 54.71%, H: 3.13%, N: 11.60%) .

Q. What biological activities have been reported for structurally similar quinazolinone derivatives?

Derivatives of 2-(4-nitrophenyl)quinazolin-4(3H)-one exhibit anticonvulsant, antimicrobial, and antioxidant activities. For instance, substituents like benzothiazole or halogen groups enhance bioactivity, with MIC values <10 µg/mL against bacterial strains like S. aureus . Activity correlations with electron-withdrawing groups (e.g., -NO₂) suggest redox-mediated mechanisms .

Advanced Research Questions

Q. How can regioselectivity challenges in quinazolinone functionalization be addressed?

Regioselective amination at the 4-position of quinazoline can be achieved by controlling reaction temperature and using bulky bases (e.g., DBU) to direct nucleophilic attack. Computational modeling (DFT) predicts favorable sites for nucleophilic substitution, while crystallographic data (e.g., torsion angles in related compounds) guide steric considerations . For example, substituents at the 2-position of quinazoline influence electron density distribution, favoring amination at the 4-position .

Q. What strategies resolve contradictions in spectral data interpretation?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) can arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomers).
  • X-ray crystallography to unambiguously assign molecular geometry, as demonstrated for 2-{5-[2-(4-nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol, where bond angles and torsion angles clarified substituent orientation .
  • DEPT-135 and HSQC experiments to distinguish overlapping proton signals .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) and ADMET prediction tools (e.g., SwissADME) assess binding affinity to targets like thyroid hormone receptors or PKC isoforms. For example, nitro group orientation in the active site correlates with inhibition constants (Ki) for related PKC inhibitors . QSAR models further link logP values (e.g., ~3.5 for similar compounds) to membrane permeability .

Q. What experimental designs validate mechanistic hypotheses in biological studies?

To probe antioxidant mechanisms:

  • DPPH/ABTS assays quantify radical scavenging activity, with IC₅₀ values compared to ascorbic acid controls .
  • Electrochemical methods (cyclic voltammetry) measure redox potentials, correlating with electron-donating substituents .
  • ROS detection kits (e.g., H2DCFDA) in cell-based models confirm intracellular activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.